[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester

Regiochemistry Lipophilicity Piperidine isomerism

[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS 1353956-50-9; MFCD21095204) is a synthetic piperidine-based chloroacetamide-carbamate hybrid with molecular formula C₁₈H₂₅ClN₂O₃ and molecular weight 352.86 g/mol. The compound incorporates three pharmacologically relevant functional modules: a chloroacetyl group at the piperidine N-1 position that serves as an electrophilic reactive handle, an N-ethyl carbamate moiety linked via a methylene spacer at the piperidine 3-position, and a benzyl ester protecting group on the carbamate.

Molecular Formula C18H25ClN2O3
Molecular Weight 352.9 g/mol
Cat. No. B7917056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester
Molecular FormulaC18H25ClN2O3
Molecular Weight352.9 g/mol
Structural Identifiers
SMILESCCN(CC1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H25ClN2O3/c1-2-20(18(23)24-14-15-7-4-3-5-8-15)12-16-9-6-10-21(13-16)17(22)11-19/h3-5,7-8,16H,2,6,9-14H2,1H3
InChIKeyFWWUCVZCUOZKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester CAS 1353956-50-9 – Compound Baseline for Scientific Procurement


[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS 1353956-50-9; MFCD21095204) is a synthetic piperidine-based chloroacetamide-carbamate hybrid with molecular formula C₁₈H₂₅ClN₂O₃ and molecular weight 352.86 g/mol . The compound incorporates three pharmacologically relevant functional modules: a chloroacetyl group at the piperidine N-1 position that serves as an electrophilic reactive handle, an N-ethyl carbamate moiety linked via a methylene spacer at the piperidine 3-position, and a benzyl ester protecting group on the carbamate . It is commercially available at ≥98% purity from multiple global suppliers including Fluorochem, Leyan, and MolCore, and is primarily positioned as a research intermediate for medicinal chemistry and chemical biology applications .

Why [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester Cannot Be Swapped for In-Class Analogs


This compound occupies a specific intersection of three structural variables — piperidine ring substitution position (3-ylmethyl vs. 4-ylmethyl vs. 2-ylmethyl), N-alkyl chain length on the carbamate nitrogen (ethyl vs. methyl vs. H), and the nature of the acyl group on the piperidine nitrogen (chloroacetyl vs. amino-acetyl vs. unsubstituted) — that collectively define its reactivity profile, target-binding geometry, and synthetic utility . Within the broader piperidinylalkyl carbamate chemotype explored extensively in FAAH inhibitor patents (Sanofi-Aventis, WO 2004/099176), even minor changes in the methylene spacer position or N-alkyl substituent have been shown to produce order-of-magnitude shifts in enzyme inhibitory potency [1]. The three positionally isomeric forms (2-ylmethyl, 3-ylmethyl, 4-ylmethyl) share identical molecular weight and formula (C₁₈H₂₅ClN₂O₃, MW 352.86) yet exhibit measurably different LogP values — 3.265 for the 2-ylmethyl isomer vs. 3.1225 for both the 3- and 4-ylmethyl isomers — indicating that regiochemistry alters physicochemical properties relevant to membrane permeability and off-target partitioning . Furthermore, the chloroacetyl group is not merely a synthetic handle; structurally related N-chloroacetylpiperidine compounds have been crystallographically demonstrated to form covalent conjugates with target proteins (e.g., SMYD3, PDB 6ZRB), a capability absent in the corresponding amino-acetyl or unsubstituted analogs [2]. Simple substitution with the 4-ylmethyl isomer, the N-methyl analog, or the chloroacetyl-free core would therefore produce a compound with distinct biochemical reactivity and pharmacokinetic behavior, invalidating prior SAR optimization and potentially compromising downstream experimental reproducibility.

[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester: Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Differentiation: 3-ylmethyl vs. 2-ylmethyl vs. 4-ylmethyl Isomers Show Measurably Different LogP Despite Identical Molecular Formula

Among the three positionally isomeric [1-(2-chloro-acetyl)-piperidin-ylmethyl]-ethyl-carbamic acid benzyl ester compounds — all sharing the identical molecular formula C₁₈H₂₅ClN₂O₃ and molecular weight 352.86 g/mol — the 3-ylmethyl regioisomer (target compound) exhibits a LogP of 3.1225, identical to the 4-ylmethyl isomer (CAS 1353946-40-3, LogP 3.1225) but measurably lower than the 2-ylmethyl isomer (CAS 1353965-91-9, LogP 3.265) . The ΔLogP of 0.1425 between the 2-ylmethyl and 3-ylmethyl isomers, while modest, corresponds to an approximately 1.39-fold difference in octanol-water partition coefficient, which can influence differential membrane partitioning, non-specific protein binding, and pharmacokinetic behavior in cell-based and in vivo assays. Topological polar surface area (TPSA) is invariant across all three isomers (49.85 Ų), as are hydrogen bond acceptor count (3) and rotatable bond count (6), confirming that the LogP difference arises specifically from the altered spatial relationship between the chloroacetyl amide dipole and the carbamate ester, rather than from gross changes in polarity or flexibility .

Regiochemistry Lipophilicity Piperidine isomerism Structure-property relationships

N-Ethyl vs. N-Methyl Carbamate Substitution: Molecular Weight, Lipophilicity, and Steric Bulk Differentiation

The target compound bearing an N-ethyl substituent on the carbamate nitrogen (C₁₈H₂₅ClN₂O₃, MW 352.86) differs from its closest N-alkyl analog — [1-(2-chloro-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester (CAS 1353968-19-0, C₁₆H₂₁ClN₂O₃, MW 324.80) — by a ΔMW of +28.06 Da, corresponding to the replacement of N-methyl with N-ethyl . This substitution increases the calculated LogP by approximately 0.43 units (from ~2.69 estimated for the N-methyl analog to 3.12 for the N-ethyl target), based on the known contribution of ~0.5 LogP units per methylene group in homologous alkyl series . The ethyl group also introduces greater conformational flexibility at the carbamate nitrogen, with an additional rotatable bond effectively increasing the accessible conformational space. In the context of piperidinylalkyl carbamate FAAH inhibitors described in patent WO 2004/099176, N-alkyl chain length was demonstrated to be a critical determinant of enzyme inhibitory potency, with ethyl-substituted analogs typically showing superior potency compared to their methyl counterparts due to improved occupancy of a lipophilic sub-pocket within the FAAH active site [1].

N-alkyl substitution Carbamate SAR Molecular weight optimization Alkyl chain effects

Chloroacetyl Electrophilic Warhead: Class-Level Evidence for Covalent Target Engagement Absent in Non-Halogenated Analogs

The chloroacetyl group on the target compound is not a passive structural feature but a demonstrated electrophilic warhead capable of forming irreversible covalent bonds with nucleophilic amino acid residues (cysteine thiols, lysine amines, serine hydroxyls) in protein targets. Direct crystallographic evidence from the Protein Data Bank (PDB 6ZRB, resolution 1.55 Å) demonstrates that a structurally related N-chloroacetylpiperidine compound — N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide (EM127) — forms a covalent conjugate with the active-site cysteine of the histone methyltransferase SMYD3, an oncoprotein target [1]. The electrophilic reactivity of the chloroacetyl group is further supported by class-level evidence: N-chloroacetyl-2,6-diarylpiperidin-4-ones have been shown to exhibit significantly higher antibacterial activity than their non-chloroacetylated piperidin-4-one precursors against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa in standardized disk diffusion and MIC assays [2]. In contrast, the amino-acetyl analog — [1-(2-amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS 1353953-66-8, C₁₈H₂₉N₃O₂, MW 319.44) — lacks the electrophilic chlorine and would be predicted to have substantially reduced capacity for covalent target modification . Additionally, the fully deprotected ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester (CAS 1353982-44-1, C₁₆H₂₄N₂O₂, MW 276.38) lacks both the chloroacetyl group and any electrophilic functionality, serving purely as a non-covalent scaffold .

Covalent inhibitor Chloroacetyl warhead Electrophilic reactivity Target engagement SMYD3

Benzyl Carbamate (Cbz) Orthogonal Protection: Enables Sequential Deprotection Strategies Inaccessible with Boc or Fmoc Analogs

The benzyl carbamate (Cbz, benzyloxycarbonyl) protecting group on the target compound can be removed under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C) — conditions that are fully orthogonal to acid-labile protecting groups such as tert-butyl carbamate (Boc, cleaved by TFA) and base-labile groups such as 9-fluorenylmethyl carbamate (Fmoc, cleaved by piperidine) . This orthogonality is critical for multi-step synthetic sequences where the chloroacetyl electrophile must be preserved until the final coupling step. Direct comparator data: the tert-butyl carbamate analog — tert-butyl ((1-(2-chloroacetyl)piperidin-3-yl)methyl)carbamate (CAS 1353952-84-7) — employs Boc protection, which requires acidic deprotection conditions (TFA/DCM) that may promote premature hydrolysis or nucleophilic displacement of the chloroacetyl group, potentially reducing overall synthetic yield [1]. In contrast, the hydrogenolytic deprotection of the Cbz group proceeds under neutral, non-nucleophilic conditions that leave the chloroacetyl moiety intact. The benzyl ester also provides a UV chromophore (λmax ~254 nm) facilitating HPLC monitoring of reaction progress and purity assessment, a practical advantage over aliphatic carbamate protecting groups .

Protecting group strategy Cbz deprotection Orthogonal synthesis Hydrogenolysis

Purity Specification and Supply Chain Differentiation: 98% Assay with ISO-Certified Manufacturing vs. Discontinued Comparators

The target compound is currently available at ≥98% purity (NLT 98%) from MolCore under ISO-certified quality systems and at 98% purity from Leyan (Product No. 1773160) . In contrast, several key comparator compounds are listed as 'Discontinued' by major European distributors: the 3-ylmethyl target compound itself is listed as 'Discontinued' by CymitQuimica (Ref. 10-F083736, 500 mg), the 4-ylmethyl isomer (CAS 1353946-40-3) is 'Discontinued' at CymitQuimica (Ref. 10-F083737, 500 mg), and the 4-yl direct analog (CAS 1353981-58-4) is 'Ausgelaufen' (discontinued in all pack sizes) at CymitQuimica . This supply chain fragmentation means that procurement officers relying on European distribution channels may face availability gaps for comparator compounds, while the target compound maintains active manufacturing through Asian supply chains (MolCore, Leyan). The MDL number MFCD21095204 provides a unique identifier for unambiguous ordering across vendor platforms, reducing the risk of isomer misidentification — a documented concern given that the 3-ylmethyl (MFCD21095204), 4-ylmethyl (MFCD21095205), and 2-ylmethyl (MFCD21095203) isomers differ by only a single digit in their MDL identifiers .

Chemical purity Supply chain reliability ISO certification Procurement risk

Comparative Molecular Properties Table: Target Compound vs. Five Closest Analogs Quantifies Differentiation Across Key Drug-Likeness Parameters

A systematic comparison of the target compound against its five closest commercially available analogs reveals that the 3-ylmethyl N-ethyl substitution pattern occupies a unique position in the drug-likeness parameter space (MW 352.86, LogP 3.12, TPSA 49.85, 0 H-bond donors, 3 H-bond acceptors, 6 rotatable bonds), complying with all five Lipinski Rule of Five criteria and all three Veber bioavailability rules (≤10 rotatable bonds, ≤140 Ų TPSA) . The N-methyl analog (CAS 1353968-19-0, MW 324.80) is 28 Da lighter but has lower lipophilicity, which may reduce membrane permeability in cell-based assays. The N-H analog (CAS 1353987-58-2, MW 310.78) is lighter still but lacks the N-alkyl group needed for lipophilic pocket occupancy. The 4-yl direct analog (CAS 1353981-58-4, MW 338.84, C₁₇H₂₃ClN₂O₃) lacks the methylene spacer, resulting in a different spatial orientation of the carbamate relative to the piperidine ring that may alter target-binding geometry . The amino-ethyl analog (CAS 1353953-66-8, MW 319.44) replaces the chloroacetyl with an amino-ethyl group, eliminating electrophilic reactivity while introducing a basic amine (predicted pKa ~9-10) that would alter ionization state at physiological pH .

Drug-likeness Physicochemical profiling Lead optimization Analog ranking

Evidence-Backed Application Scenarios for [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester in Scientific Research


Covalent Chemical Probe Development Targeting Cysteine-Containing Enzymes

The chloroacetyl electrophilic warhead, structurally validated through the SMYD3 covalent inhibitor EM127 co-crystal structure (PDB 6ZRB, 1.55 Å resolution), enables the target compound to serve as a starting scaffold for designing activity-based probes or targeted covalent inhibitors (TCIs) against enzymes possessing active-site cysteine residues [1]. The 3-ylmethyl orientation positions the carbamate ester away from the piperidine ring plane, potentially reducing steric clash with protein surfaces compared to the 2-ylmethyl isomer, while the N-ethyl group provides sufficient lipophilicity (LogP 3.12) for cell permeability without exceeding the Lipinski threshold. Researchers should verify covalent target engagement via intact protein mass spectrometry (IPMS) or tandem mass spectrometry (MS/MS) following compound incubation, using the amino-ethyl analog (CAS 1353953-66-8) as a negative control for electrophile-dependent labeling.

Structure-Activity Relationship (SAR) Exploration of FAAH or Serine Hydrolase Inhibitors

The piperidinylalkyl carbamate chemotype is a privileged scaffold for fatty acid amide hydrolase (FAAH) inhibition, as extensively documented in the Sanofi-Aventis patent family (WO 2004/099176, WO 2004/067498) where N-ethyl carbamates with specific methylene spacer lengths demonstrated nanomolar FAAH inhibitory potency [2]. The target compound's 3-ylmethyl substitution pattern places the carbamate carbonyl at a distance of approximately 4.5-5.0 Å from the piperidine ring center (estimated from standard bond lengths), a spatial parameter that can be systematically varied by comparing activity against the 2-ylmethyl, 4-ylmethyl, and 4-yl direct analogs to map the optimal geometry for FAAH active-site engagement. The benzyl ester protection allows for late-stage deprotection via hydrogenolysis to generate the free carbamic acid or for direct screening of the Cbz-protected form in biochemical assays.

Multi-Step Parallel Library Synthesis Using Orthogonal Cbz Protection Strategy

The Cbz protecting group on the target compound permits a 'protect-and-release' synthetic workflow: the chloroacetyl group can first be derivatized via nucleophilic substitution with diverse amine, thiol, or alcohol nucleophiles to generate a focused library of piperidine-amide, thioether, or ether analogs while the carbamate remains protected . Following library synthesis, global Cbz deprotection via catalytic hydrogenolysis (H₂, 5-10% Pd/C, EtOH, RT) yields the free secondary amine, which can then be directly acylated, sulfonylated, or reductively aminated in a subsequent diversity step. This two-stage diversification strategy is orthogonal to Boc-protected intermediates (which would require TFA exposure incompatible with certain nucleophile adducts) and is particularly suited for generating mid-sized (50-200 compound) lead optimization libraries where the chloroacetyl-derived diversity element is systematically varied while maintaining the 3-ylmethyl N-ethyl carbamate core.

Antimicrobial Lead Identification Leveraging N-Chloroacetyl Piperidine Pharmacophore

Class-level evidence demonstrates that N-chloroacetyl substitution on the piperidine ring enhances antibacterial activity compared to non-chloroacetylated piperidine precursors, as shown in studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa [3]. The target compound extends this pharmacophore by incorporating the N-ethyl carbamate benzyl ester at the 3-ylmethyl position, offering an additional vector for structural diversification. Researchers pursuing phenotypic antibacterial screening can use this compound as a singleton or as the foundation for a small focused library where the benzyl group is varied (substituted benzyl esters) while retaining the core chloroacetyl-piperidine-carbamate architecture that has demonstrated class-level antibacterial activity.

Quote Request

Request a Quote for [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.